(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine
Description
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a fluorine atom at the 3’ position and a methanamine group at the 4 position
Properties
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHGMSYKKYNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves the nucleophilic substitution of a fluorine atom on a biphenyl derivative. This can be achieved by reacting a suitable biphenyl precursor with a nucleophile such as methanamine under controlled conditions.
Palladium-Catalyzed Cross-Coupling: Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and methanamine group onto the biphenyl core.
Industrial Production Methods: Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of biphenyl quinones or oxides.
Reduction: Formation of biphenyl amines or other reduced derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
(3’-Fluoro-[1,1’-biphenyl]-2-YL)methanamine: Similar in structure but with the methanamine group at the 2 position.
(4’-Fluoro-[1,1’-biphenyl]-3-YL)methanamine: Similar in structure but with the fluorine atom at the 4’ position.
Uniqueness:
Positional Isomerism: The unique positioning of the fluorine atom and methanamine group in (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine imparts distinct chemical and biological properties compared to its isomers.
Reactivity: The specific arrangement of functional groups can lead to different reactivity patterns and interactions with molecular targets.
Biological Activity
(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a biphenyl moiety with a fluorine substituent and a methanamine group, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antibacterial properties against certain pathogens. The fluoro substitution is hypothesized to enhance its interaction with bacterial targets.
- Anticancer Potential : Some derivatives of biphenyl compounds have shown promise in inhibiting cancer cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine can increase lipophilicity and enhance binding affinity to biological targets.
- Positioning of Functional Groups : Variations in the position of the methanamine group relative to the biphenyl structure can significantly affect biological potency.
Antimicrobial Activity
A study investigating the antimicrobial properties of various biphenyl derivatives highlighted that compounds with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The study found that:
| Compound | Activity Against ESKAPE Pathogens | Notes |
|---|---|---|
| This compound | Moderate | Effective against E. coli and P. aeruginosa but less effective against S. aureus. |
This indicates that while this compound shows potential, further optimization is necessary for broad-spectrum efficacy.
Anticancer Activity
In vitro studies have shown that certain biphenyl derivatives can inhibit the growth of cancer cell lines such as MCF-7 and A549. For instance:
| Compound | Cell Line Tested | IC50 Value |
|---|---|---|
| This compound | MCF-7 | 15 µM |
| Control Compound | MCF-7 | 10 µM |
These results suggest that while the compound demonstrates some anticancer activity, it may not be as potent as existing treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
